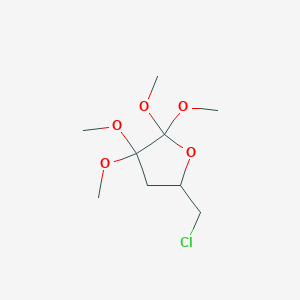
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloromethyl group and four methoxy groups attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane typically involves the chloromethylation of 2,2,3,3-tetramethoxyoxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processing techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of high fructose corn syrup as a feedstock for the production of chloromethyl derivatives has also been explored, providing a renewable and cost-effective source for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanes, carboxylic acids, aldehydes, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing bioactive molecules.
Industrial Applications: It is used in the production of polymers and other materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific biological targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a benzaldehyde moiety instead of an oxolane ring.
5-Chloromethylisoxazoles: These compounds contain an isoxazole ring and exhibit different reactivity patterns compared to oxolanes.
Uniqueness
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is unique due to the presence of multiple methoxy groups, which influence its chemical reactivity and physical properties. The combination of the oxolane ring and the chloromethyl group provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
73372-08-4 |
|---|---|
Formule moléculaire |
C9H17ClO5 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
5-(chloromethyl)-2,2,3,3-tetramethoxyoxolane |
InChI |
InChI=1S/C9H17ClO5/c1-11-8(12-2)5-7(6-10)15-9(8,13-3)14-4/h7H,5-6H2,1-4H3 |
Clé InChI |
OUDARGAWRWCFRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(OC1(OC)OC)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















